5-Propan-2-ylselenadiazole
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Overview
Description
5-Isopropyl-1,2,3-selenadiazole is an organoselenium compound that belongs to the selenadiazole family. These compounds are characterized by a five-membered ring containing selenium and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Isopropyl-1,2,3-selenadiazole can be synthesized through several methods. One common approach involves the reaction of semicarbazones with selenium dioxide (SeO2) in the presence of glacial acetic acid as a solvent . Another method involves the oxidative ring closure of semicarbazone derivatives using selenium dioxide . These reactions typically occur at room temperature and yield the desired selenadiazole derivatives efficiently.
Industrial Production Methods
While specific industrial production methods for 5-Isopropyl-1,2,3-selenadiazole are not extensively documented, the general principles of organoselenium compound synthesis can be applied. Industrial production would likely involve optimizing reaction conditions for large-scale synthesis, ensuring high yields, and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-1,2,3-selenadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing species.
Reduction: Reduction reactions can convert selenadiazoles to selenides or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the selenadiazole ring.
Common Reagents and Conditions
Oxidation: Selenium dioxide (SeO2) is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with selenium dioxide can yield selenoxides, while reduction with sodium borohydride can produce selenides .
Scientific Research Applications
5-Isopropyl-1,2,3-selenadiazole has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential anticancer activity by inhibiting the proliferation of cancer cells. It has been studied for its cytotoxic effects on various cancer cell lines.
Materials Science: Selenadiazoles, including 5-Isopropyl-1,2,3-selenadiazole, are used in the synthesis of advanced materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of other organoselenium compounds.
Mechanism of Action
The mechanism of action of 5-Isopropyl-1,2,3-selenadiazole involves its interaction with biological molecules such as serum albumin. This interaction enhances the compound’s cellular uptake and bioavailability . The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species (ROS) and the activation of caspase enzymes .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-4-methyl-1,2,3-selenadiazole
- 4-Phenyl-5-propyl-1,2,3-selenadiazole
- Benzo[1,2,3]selenadiazole
Uniqueness
5-Isopropyl-1,2,3-selenadiazole is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. Compared to other selenadiazoles, it may exhibit different binding affinities and cytotoxic effects, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
167555-66-0 |
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Molecular Formula |
C5H8N2Se |
Molecular Weight |
175.1 g/mol |
IUPAC Name |
5-propan-2-ylselenadiazole |
InChI |
InChI=1S/C5H8N2Se/c1-4(2)5-3-6-7-8-5/h3-4H,1-2H3 |
InChI Key |
GKVYQWBXNWHDTI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CN=N[Se]1 |
Canonical SMILES |
CC(C)C1=CN=N[Se]1 |
Synonyms |
1,2,3-Selenadiazole,5-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
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